![molecular formula C6H13NO2 B2457042 3-Hydroxy-3-methoxymethylpyrrolidine CAS No. 125032-88-4](/img/structure/B2457042.png)
3-Hydroxy-3-methoxymethylpyrrolidine
Overview
Description
3-Hydroxy-3-methoxymethylpyrrolidine (HMP) is an organic compound that belongs to the pyrrolidine family. It has a molecular formula of C6H13NO2 and a molecular weight of 131.175 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including HMP, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the final product’s properties and potential applications .Molecular Structure Analysis
HMP has a molecular weight of 131.175g/mol and a molecular formula of C6H13NO2 . It has a complexity of 97.1, a rotatable bond count of 2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis
Pyrrolidine compounds, including HMP, are known for their versatility in chemical reactions . They can participate in various types of reactions, contributing to their wide range of applications in medicinal chemistry .Physical And Chemical Properties Analysis
HMP is an organic compound with a molecular formula of C6H13NO2 and a molecular weight of 131.175 . Other physical and chemical properties specific to HMP were not found in the search results.Scientific Research Applications
- Researchers have explored derivatives of 3-(methoxymethyl)pyrrolidin-3-ol as potential anti-Alzheimer’s agents. Specifically, they synthesized (3S,4S)-4-aminopyrrolidine-3-ol derivatives, aiming for selectivity toward BACE1 (β-secretase). One compound (92a) exhibited remarkable activity, with an IC50 value of 0.05 µM against BACE1 .
- Among the derivatives of 3,3-diphenylpyrrolid-2-one, 2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride (compound 24) demonstrated efficacy against maximal electroshock-induced seizures in mice. This suggests potential anticonvulsant properties for related pyrrolidinone derivatives .
Anti-Alzheimer’s Agents
Anticonvulsant Activity
Future Directions
Mechanism of Action
Target of Action
The compound 3-(methoxymethyl)pyrrolidin-3-ol, also known as 3-Hydroxy-3-methoxymethylpyrrolidine, is a derivative of the pyrrolidine ring . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the structure–activity relationship (sar) of the studied compounds can be influenced by steric factors .
properties
IUPAC Name |
3-(methoxymethyl)pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-5-6(8)2-3-7-4-6/h7-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVFSNSVYOGISP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125032-88-4 | |
Record name | 3-(methoxymethyl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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